molecular formula C29H31NO5 B8089988 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid

Cat. No.: B8089988
M. Wt: 473.6 g/mol
InChI Key: FKUBPXDMQFEPGP-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxyphenyl side chain. These structural elements make it a valuable intermediate in organic synthesis and peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of reactions, including alkylation and esterification.

    Introduction of the Tert-Butoxyphenyl Side Chain: The tert-butoxyphenyl group is introduced via a substitution reaction.

    Deprotection: The Fmoc group is removed under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid is used as a building block in the synthesis of complex molecules, particularly peptides and proteins.

Biology

In biological research, this compound can be used to study protein-protein interactions and enzyme mechanisms due to its structural similarity to natural amino acids.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.

Industry

In the pharmaceutical industry, this compound is valuable for the synthesis of peptide-based drugs and other bioactive molecules.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be used to protect the amino group during synthesis, allowing for selective reactions at other sites. The tert-butoxyphenyl side chain may interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Lacks the tert-butoxy group, leading to different chemical properties.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-methoxyphenyl)butanoic acid: Contains a methoxy group instead of a tert-butoxy group, affecting its reactivity and interactions.

Uniqueness

The presence of the tert-butoxy group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. This can influence its reactivity, binding interactions, and overall utility in synthetic and biological applications.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-12-19(13-16-20)14-17-26(27(31)32)30-28(33)34-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,15-16,25-26H,14,17-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUBPXDMQFEPGP-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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